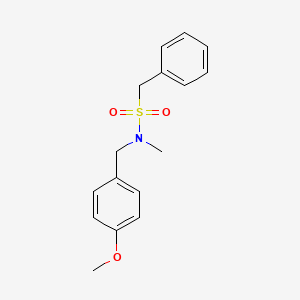![molecular formula C25H23N5O4 B11109438 N-(4-acetylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11109438.png)
N-(4-acetylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the tetrahydroisoquinoline moiety further enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multi-step reactions One common approach is the condensation of 4-acetylphenylamine with a suitable pyrido[2,3-d]pyrimidine derivative under acidic conditionsThe final product is obtained after purification using chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potential unique biological activities .
Scientific Research Applications
N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of kinase activity, modulation of neurotransmitter receptors, and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline Derivatives: Known for their neuroprotective and anti-cancer properties.
Pyrido[2,3-d]pyrimidine Derivatives: Widely studied for their enzyme inhibitory activities.
Uniqueness
N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C25H23N5O4 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H23N5O4/c1-14(31)15-6-8-18(9-7-15)26-23(33)19-12-20(32)27-22-21(19)24(34)29-25(28-22)30-11-10-16-4-2-3-5-17(16)13-30/h2-9,19H,10-13H2,1H3,(H,26,33)(H2,27,28,29,32,34) |
InChI Key |
WNNPMULNRSPNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N'-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-oxodecan-2-ylidene]benzohydrazide](/img/structure/B11109366.png)
![4-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11109376.png)


![(2E)-3-(2-fluorophenyl)-N-(2-methoxyethyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11109391.png)
![2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11109392.png)
![2-[(naphthalen-1-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11109394.png)

![3-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-1-(3-iodophenyl)ethylidene]propanehydrazide](/img/structure/B11109402.png)
![3-(5-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11109403.png)
![3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11109405.png)
![1-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11109411.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11109418.png)
